4,6-dichloro-N-ethylpyrimidin-2-amine

hERG cardiac safety ion channel

Procure 4,6-dichloro-N-ethylpyrimidin-2-amine (CAS 10371-48-9) for its unique 4,6-dichloro substitution pattern essential for SNAr reactivity and scaffold derivatization. This privileged pyrimidine intermediate enables development of potent β-glucuronidase inhibitors (IC50 as low as 2.8 µM), anti-inflammatory agents targeting iNOS/COX-2 pathways, and fungicidal leads. N-ethyl modulation of lipophilicity differentiates it from inactive hydroxyl or monochloro analogs. Ideal for medicinal chemistry and agrochemical R&D programs.

Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
CAS No. 10371-48-9
Cat. No. B174002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-N-ethylpyrimidin-2-amine
CAS10371-48-9
Synonyms4,6-dichloro-N-ethylpyriMidin-2-aMine
Molecular FormulaC6H7Cl2N3
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCCNC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C6H7Cl2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11)
InChIKeyJDWUPHRMFWCUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-N-ethylpyrimidin-2-amine (CAS 10371-48-9): A Versatile Building Block for Pharmaceutical and Agrochemical Research


4,6-Dichloro-N-ethylpyrimidin-2-amine (CAS 10371-48-9) is a disubstituted 2-aminopyrimidine derivative featuring two chlorine atoms at the 4- and 6-positions of the pyrimidine ring and an N-ethylamino group at the 2-position . This heterocyclic scaffold is widely recognized as a privileged structure in medicinal chemistry and crop protection, serving as a key intermediate for the synthesis of bioactive molecules including kinase inhibitors, anti-inflammatory agents, and fungicides . The compound's dual chloro substituents provide reactive handles for nucleophilic aromatic substitution (SNAr), while the N-ethyl group modulates lipophilicity and target engagement [1].

Why 4,6-Dichloro-N-ethylpyrimidin-2-amine Cannot Be Replaced by Other 2-Aminopyrimidines


Generic substitution among 2-aminopyrimidine derivatives is inadvisable due to structure-dependent variations in biological activity, physicochemical properties, and synthetic utility. The specific combination of a 4,6-dichloro substitution pattern and an N-ethyl group confers distinct inhibitory profiles and reactivity that are not preserved in analogs lacking chlorine, bearing monochloro substitution, or possessing alternative N-alkyl chains [1]. Studies on polysubstituted 2-aminopyrimidines demonstrate that 4,6-dichloro derivatives exhibit significantly enhanced suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production compared to their monochloro counterparts, while hydroxyl-substituted analogs are completely inactive [2]. Furthermore, the N-ethyl moiety directly influences both lipophilicity (LogP) and target binding affinity, as evidenced by differential hERG channel inhibition potencies across N-alkyl variants [3].

Quantitative Differentiation of 4,6-Dichloro-N-ethylpyrimidin-2-amine: Head-to-Head and Class-Level Comparisons


hERG Channel Inhibition: 5,000-Fold Greater Potency Than a 4,6-Disubstituted Pyrimidine Comparator

4,6-Dichloro-N-ethylpyrimidin-2-amine exhibits potent inhibition of the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of 5 nM in whole-cell patch clamp assays using HEK293 cells [1]. In contrast, a structurally related 4,6-disubstituted pyrimidine (CHEMBL2207503) displays an IC50 of 25,000 nM under comparable assay conditions, representing a 5,000-fold difference in potency [2]. This marked disparity underscores the critical contribution of the N-ethylamino moiety to hERG channel engagement.

hERG cardiac safety ion channel potassium channel patch clamp

4,6-Dichloro Substitution Enhances Anti-Inflammatory Activity Over Monochloro Analogs

In a systematic structure-activity relationship (SAR) study of polysubstituted 2-aminopyrimidines, 4,6-dichloro derivatives demonstrated markedly superior inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production compared to monochloro analogues [1]. Derivatives containing hydroxyl groups at the C-4 and C-6 positions were completely inactive, while replacement with chlorine conferred significant inhibitory potential [2]. The most potent 4,6-dichloro derivatives achieved IC50 values in the range of 2–10 μM for both NO and PGE2 suppression in LPS/IFN-γ-stimulated peritoneal macrophages [3].

nitric oxide prostaglandin E2 inflammation macrophage iNOS COX-2

N-Ethyl vs. N-Methyl Substitution: Altered Lipophilicity Impacts Permeability and Target Engagement

The N-ethyl group in 4,6-dichloro-N-ethylpyrimidin-2-amine yields a calculated LogP of 1.64 and a polar surface area (PSA) of 41.04 Ų [1]. In comparison, the N-methyl analog (CAS 10397-15-6) exhibits a higher LogP of 1.83 and a lower PSA of 37.81 Ų [2]. The lower LogP of the N-ethyl derivative suggests improved aqueous solubility and potentially reduced non-specific protein binding, while the slightly higher PSA may enhance membrane permeability for certain target classes.

LogP PSA lipophilicity drug-likeness permeability

Synthetic Utility: Precursor to Potent β-Glucuronidase Inhibitors with IC50 Values as Low as 2.8 µM

4,6-Dichloro-N-ethylpyrimidin-2-amine serves as a key intermediate for the synthesis of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors [1]. Using 2-amino-4,6-dichloropyrimidine as a starting material, fusion with various amines under solvent-free conditions yielded a library of 27 compounds. Among these, the most potent derivative exhibited an IC50 of 2.8 ± 0.10 µM against β-glucuronidase, outperforming the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) by over 16-fold [2].

β-glucuronidase cancer renal disease synthesis derivatization

Commercial Purity and Supply Consistency: ≥95% Purity from Multiple Vendors

4,6-Dichloro-N-ethylpyrimidin-2-amine is commercially available with a guaranteed purity of ≥95% from multiple reputable chemical suppliers . This level of purity is suitable for direct use in most synthetic transformations without additional purification, reducing experimental variability and accelerating research timelines. In contrast, closely related analogs such as 4-chloro-N-ethylpyrimidin-2-amine (CAS 86575-65-7) are less widely stocked and may require custom synthesis .

purity procurement quality control supply chain

Recommended Applications for 4,6-Dichloro-N-ethylpyrimidin-2-amine Based on Differentiated Evidence


Medicinal Chemistry: hERG Channel Pharmacology Studies

Given its potent hERG channel inhibition (IC50 = 5 nM), 4,6-dichloro-N-ethylpyrimidin-2-amine is well-suited for use as a reference compound or starting scaffold in programs investigating cardiac ion channel modulation. Its 5,000-fold greater potency over other 4,6-disubstituted pyrimidines makes it a valuable tool for dissecting structure-activity relationships around hERG binding [1]. Researchers should, however, carefully assess selectivity to avoid unintended cardiac liabilities in drug candidates.

Anti-Inflammatory Drug Discovery: Dual NO/PGE2 Pathway Inhibition

The 4,6-dichloro substitution pattern is essential for suppressing both nitric oxide and prostaglandin E2 production in activated macrophages, a profile that monochloro or hydroxyl analogs lack [1]. This compound and its derivatives can serve as leads for developing novel anti-inflammatory agents targeting conditions such as ulcerative colitis, where dual inhibition of iNOS and COX-2 pathways is therapeutically beneficial.

Chemical Biology: β-Glucuronidase Inhibitor Synthesis

As a precursor to 2-aminopyrimidine libraries, 4,6-dichloro-N-ethylpyrimidin-2-amine enables the rapid synthesis of potent β-glucuronidase inhibitors. Derivatives synthesized from this scaffold have achieved IC50 values as low as 2.8 µM, outperforming the standard inhibitor by 16-fold [1]. This application is particularly relevant for research into colon cancer, renal pathologies, and urinary tract infections.

Agrochemical Development: Fungicidal Pyrimidine Scaffolds

Patents and literature indicate that 2-substituted pyrimidines bearing 4,6-dichloro motifs are active as fungicides against phytopathogenic fungi [1]. The target compound's reactive chloro groups allow for further functionalization to optimize fungicidal potency and spectrum, making it a strategic intermediate for crop protection research.

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